molecular formula C16H15N3O3 B11306387 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide

Cat. No.: B11306387
M. Wt: 297.31 g/mol
InChI Key: CXFKESGLVIDQNV-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHOXYBENZAMIDE is a compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a furan ring, a pyrazole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHOXYBENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Group: This step involves the preparation of the furan-2-ylmethyl group through the reaction of furan with a suitable alkylating agent.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The furan-2-ylmethyl group is then coupled with the pyrazole ring under suitable conditions to form the intermediate compound.

    Formation of the Methoxybenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted benzamides.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHOXYBENZAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a methoxybenzamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C16H15N3O3/c1-21-13-5-2-4-12(10-13)16(20)18-15-7-8-17-19(15)11-14-6-3-9-22-14/h2-10H,11H2,1H3,(H,18,20)

InChI Key

CXFKESGLVIDQNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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